

Etelcalcetide upper GI bleeding risk management

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Compound Focus: Etelcalcetide Hydrochloride

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Known Safety Information on Upper GI Bleeding

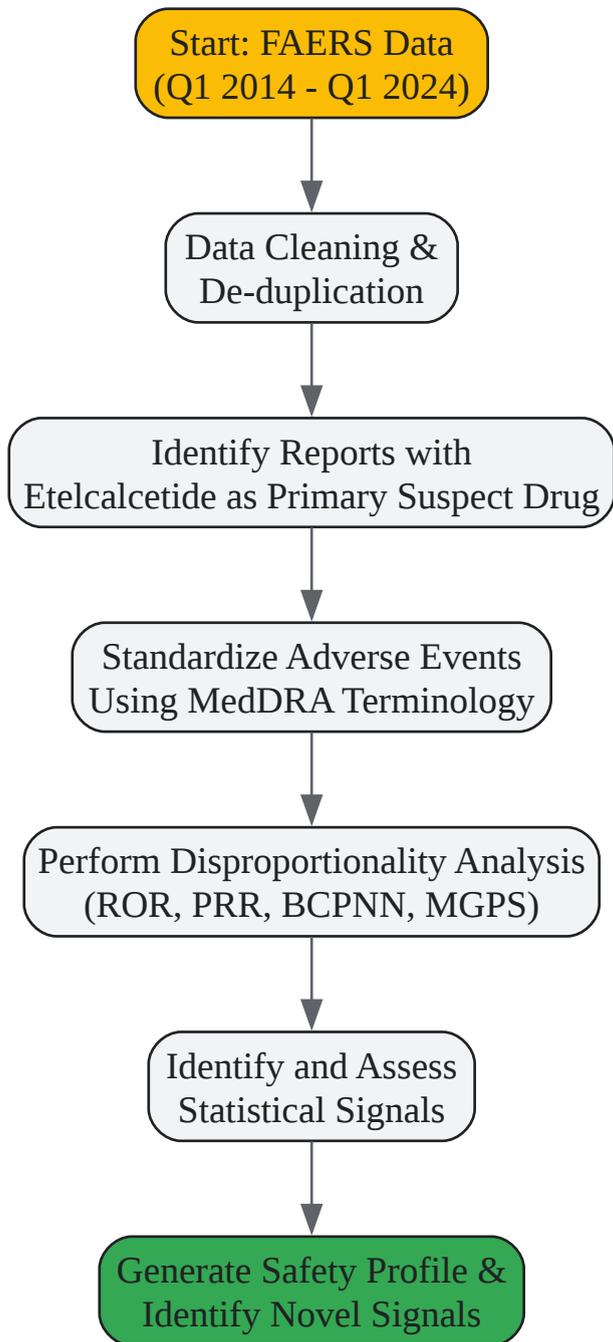
The table below summarizes the key information from clinical trials and safety labeling.

Aspect	Details
Evidence Source	Clinical trials and post-marketing data [1] [2].
Reported Incidence	In clinical trials, 2 patients receiving etelcalcetide had upper GI bleeding at time of death over 1253 patient-years of exposure [1] [3]. Too few cases to confirm causality.
Hypothesized Mechanism	Exact cause is unknown [1] [2]. Risk may be linked to common GI adverse reactions (nausea, vomiting) or pre-existing patient risk factors.
At-Risk Patient Profile	Patients with known gastritis, esophagitis, ulcers, or severe vomiting [1] [2].
Recommended Management/Monitoring	Monitor patients for worsening of nausea/vomiting and for signs/symptoms of GI bleeding (e.g., black, tarry stools, vomiting blood, severe stomach pain) [1] [2] [4]. Promptly evaluate and treat any suspected GI bleeding.

Methodologies for Safety Signal Detection and Analysis

For researchers investigating this adverse event, large-scale pharmacovigilance databases and specific statistical methods are key tools. Recent studies have utilized the **FDA Adverse Event Reporting System (FAERS)** to analyze etelcalcetide-related adverse events [5] [6].

The following diagram illustrates a general workflow for mining and analyzing safety signals from the FAERS database:



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Key Steps in the Workflow:

- **Data Source and Cleaning:** Data is extracted from the FAERS database over a defined period. A critical first step is de-duplication of reports based on FDA-recommended methods using unique identifiers (CASEID, FDA_DT, PRIMARYID) to retain the most recent version of each report [5] [6].
- **Case Identification:** Reports are filtered where etelcalcetide (including its brand name **Parsabiv** and developmental codes like **AMG 416**) is listed as the "primary suspected drug" [5] [6].

- **Terminology Standardization:** Adverse events in the reports are coded using the **Medical Dictionary for Regulatory Activities (MedDRA)** to ensure consistent analysis across all cases [5] [6].
- **Signal Detection via Disproportionality Analysis:** This is the core analytical step. It involves calculating the frequency of a specific adverse event (e.g., upper GI bleeding) with etelcalcetide compared to its frequency with all other drugs in the database. Common algorithms used include [5] [6]:
 - **Reporting Odds Ratio (ROR)**
 - **Proportional Reporting Ratio (PRR)**
 - **Bayesian Confidence Propagation Neural Network (BCPNN)**
 - **Multi-item Gamma Poisson Shrinker (MGPS)**
- **Signal Assessment:** A statistical "signal" is generated if it meets predefined thresholds in any of the above methods, indicating a potential disproportionate reporting association that warrants further investigation [6].

Key Considerations for Researchers

- **Clinical Trial Data vs. Real-World Evidence:** The initial safety profile from controlled clinical trials showed very few cases. However, real-world evidence from large databases like FAERS is valuable for detecting potential rare or long-term adverse events that may not be fully captured in trials [5] [6].
- **Causality Challenge:** It is important to note that a signal from a pharmacovigilance study does not prove causation; it indicates a potential association that requires further clinical evaluation [1] [2].
- **Ongoing Monitoring:** The etelcalcetide safety profile continues to be refined. One recent analysis suggested that GI disorders, including upper GI bleeding, represented a significant portion of the reported serious adverse events [5].

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